Z-GLY-MET-OH
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Overview
Description
Z-GLY-MET-OH is a peptide compound consisting of glycine and methionine residues. This compound is often used in biochemical research and drug development due to its stability and solubility in water .
Mechanism of Action
Target of Action
Z-GLY-MET-OH, also known as N-[N-[(Phenylmethoxy)carbonyl]glycyl]-L-methionine, is a dipeptide consisting of the amino acids glycine and methionine . It plays a role as a metabolite
Biochemical Pathways
For instance, they can serve as building blocks for protein synthesis or be metabolized to provide energy .
Pharmacokinetics
They can be metabolized by various enzymes, and the resulting metabolites can be excreted in urine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-GLY-MET-OH typically involves the following steps:
Protection of Amino Groups: The amino groups of glycine and methionine are protected using a phenylmethoxycarbonyl (Cbz) group.
Coupling Reaction: The protected glycine and methionine are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N-methylmorpholine (NMM).
Deprotection: The Cbz protecting group is removed using hydrogenation with a palladium catalyst to yield the final product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness, often employing solid-phase peptide synthesis (SPPS) techniques .
Chemical Reactions Analysis
Types of Reactions
Z-GLY-MET-OH undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The phenylmethoxycarbonyl group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, methanol as solvent.
Substitution: Various nucleophiles, basic conditions.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Deprotected peptide.
Substitution: Peptides with different protecting groups.
Scientific Research Applications
Z-GLY-MET-OH has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.
Biology: Employed in enzyme studies to understand substrate specificity and enzyme kinetics.
Medicine: Investigated for its potential as a drug candidate or as a component in drug delivery systems.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Comparison with Similar Compounds
Similar Compounds
- N-[N-[(Phenylmethoxy)carbonyl]glycyl]-L-proline
- N-[N-[(Phenylmethoxy)carbonyl]glycyl]-L-leucine
- N-[N-[(Phenylmethoxy)carbonyl]glycyl]-L-alaninamide
Uniqueness
Z-GLY-MET-OH is unique due to its specific combination of glycine and methionine residues, which confer distinct chemical properties and biological activities. Its stability and solubility make it particularly valuable in biochemical research and drug development .
Properties
IUPAC Name |
4-methylsulfanyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-23-8-7-12(14(19)20)17-13(18)9-16-15(21)22-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,21)(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQGLWUIDPXMHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3561-48-6 |
Source
|
Record name | NSC169155 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169155 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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